1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole
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Overview
Description
1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound is notable for its unique substitution pattern, which includes a cyclopentyl group, an iodine atom, and a methyl group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopentanone derivative, the introduction of iodine and methyl groups can be achieved through halogenation and alkylation reactions, respectively. The final cyclization step forms the pyrazole ring. Industrial production methods may employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism .
Comparison with Similar Compounds
1-Cyclopentyl-3-iodo-5-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3-Iodo-1-methyl-1H-pyrazole: Lacks the cyclopentyl group, resulting in different chemical properties and reactivity.
1-Cyclopentyl-3-methyl-1H-pyrazole: Lacks the iodine atom, affecting its substitution reactions and biological activity.
1-Cyclopentyl-3-iodo-1H-pyrazole: Lacks the methyl group, altering its overall stability and reactivity.
Properties
IUPAC Name |
1-cyclopentyl-3-iodo-5-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZSIYAGSABERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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